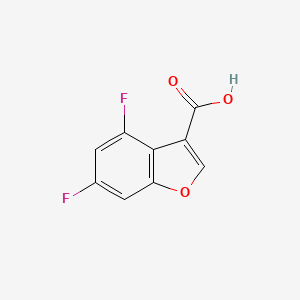

4,6-Difluoro-1-benzofuran-3-carboxylic acid

Description

Propriétés

IUPAC Name |

4,6-difluoro-1-benzofuran-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4F2O3/c10-4-1-6(11)8-5(9(12)13)3-14-7(8)2-4/h1-3H,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWMSJXUGUIOQMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1OC=C2C(=O)O)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4F2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1517807-37-2 | |

| Record name | 4,6-difluoro-1-benzofuran-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Difluoro-1-benzofuran-3-carboxylic acid typically involves the fluorination of benzofuran derivatives followed by carboxylation. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to introduce the fluorine atoms at the desired positions . The carboxylation step can be achieved using carbon dioxide in the presence of a base like potassium carbonate.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the integrity of the product.

Analyse Des Réactions Chimiques

Types of Reactions: 4,6-Difluoro-1-benzofuran-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohol derivatives.

Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)

Substitution: Amines, Thiols

Major Products Formed:

Oxidation: Quinones

Reduction: Alcohol derivatives

Substitution: Amino or thiol-substituted benzofuran derivatives

Applications De Recherche Scientifique

4,6-Difluoro-1-benzofuran-3-carboxylic acid has several applications in scientific research:

Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors involved in disease pathways.

Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.

Mécanisme D'action

The mechanism of action of 4,6-Difluoro-1-benzofuran-3-carboxylic acid and its derivatives involves interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules . This interaction can modulate the activity of enzymes or receptors, leading to desired therapeutic effects.

Comparaison Avec Des Composés Similaires

2-(6,7-Difluoro-1-benzofuran-3-yl)acetic Acid

Structural Differences :

Key Data :

| Property | 4,6-Difluoro-1-benzofuran-3-carboxylic Acid | 2-(6,7-Difluoro-1-benzofuran-3-yl)acetic Acid |

|---|---|---|

| Molecular Weight | ~212.15 (estimated) | 212.15 |

| Fluorine Substitution Pattern | 4,6 | 6,7 |

| Functional Group | -COOH | -CH₂COOH |

| CAS Number | Not specified | 1541751-49-8 |

| Applications | Synthetic intermediate | Life science research |

Research Findings :

- The acetic acid derivative’s extended carbon chain may enhance solubility in polar solvents compared to the direct carboxylic acid analog. However, its safety and pharmacological data are currently unreported .

- Both compounds are marketed as intermediates, but the 4,6-difluoro variant’s direct carboxylic acid group likely confers higher acidity and reactivity in coupling reactions .

1-(3-Dimethylaminopropyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carboxamide

Structural Differences :

Key Insights :

Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)

Structural Differences :

Comparison :

- Its hydroxyl groups confer antioxidant properties, contrasting with the synthetic fluorinated benzofurans’ focus on stability and reactivity .

Activité Biologique

4,6-Difluoro-1-benzofuran-3-carboxylic acid is an organic compound that has garnered attention in medicinal chemistry due to its significant biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 4,6-difluoro-1-benzofuran-3-carboxylic acid is . The compound features a benzofuran ring system with fluorine substituents at the 4 and 6 positions, which enhance its lipophilicity and biological activity. The presence of the carboxylic acid functional group allows for diverse chemical reactivity, making it a valuable building block in drug development and organic synthesis.

The biological activity of 4,6-difluoro-1-benzofuran-3-carboxylic acid is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atoms in its structure facilitate stronger hydrogen bonding with biological macromolecules, enhancing its pharmacological efficacy .

Key Mechanisms Include:

- Inhibition of Cancer Cell Proliferation : Studies have shown that this compound exhibits significant inhibition rates against various cancer cell lines, indicating potential as an anticancer agent.

- Anti-inflammatory Properties : The compound has been investigated for its ability to act as a chemokine receptor antagonist, which may offer therapeutic benefits in treating inflammatory diseases.

Biological Activity Data

Research has demonstrated that 4,6-difluoro-1-benzofuran-3-carboxylic acid exhibits notable cytotoxic effects on several cancer cell lines. Below is a summary of its inhibitory effects:

| Cancer Type | Cell Line | Inhibition Rate (%) at 10 μM |

|---|---|---|

| Leukemia | K-562 | 56.84 |

| Leukemia | SR | 60.89 |

| Non-Small Cell Lung Cancer | NCI-H322M | 40.87 |

| Non-Small Cell Lung Cancer | NCI-H460 | 80.92 |

| Colon Cancer | HCT-116 | 72.14 |

| Colon Cancer | KM12 | 41.49 |

| Colon Cancer | SW-620 | 40.82 |

| CNS Cancer | SNB-75 | 58.02 |

| CNS Cancer | U251 | 73.94 |

| Melanoma | LOX IMVI | 72.69 |

| Melanoma | MDA-MB-435 | 50.64 |

| Ovarian Cancer | OVCAR-4 | 56.45 |

| Ovarian Cancer | OVCAR-8 | 44.50 |

This data illustrates the compound's potential as a broad-spectrum anticancer agent across various types of malignancies.

Case Study: Anti-inflammatory Effects

In an experimental model using rats with adjuvant-induced arthritis, derivatives of 4,6-difluoro-1-benzofuran-3-carboxylic acid demonstrated significant anti-inflammatory effects. The study reported an ED50 value of for blocking edema and arthritis symptoms, highlighting the compound's therapeutic potential in inflammatory conditions .

Case Study: Anticancer Activity

A study focusing on the efficacy of this compound against leukemia cells revealed that treatment with 10 μM concentration resulted in over a 60% inhibition rate in specific cell lines. This suggests that further exploration into its mechanisms could lead to the development of new cancer therapies.

Research Applications

4,6-Difluoro-1-benzofuran-3-carboxylic acid is not only significant for its biological activities but also serves as a versatile building block in chemical synthesis:

Q & A

Q. What are the recommended synthetic routes for 4,6-Difluoro-1-benzofuran-3-carboxylic acid, and how do reaction conditions influence yield?

The synthesis of benzofuran derivatives typically involves cyclization of substituted phenols or coupling reactions. For fluorinated analogs like 4,6-Difluoro-1-benzofuran-3-carboxylic acid, fluorination steps must be carefully controlled to avoid side reactions. Evidence suggests that catalytic systems (e.g., palladium for Suzuki coupling) and fluorinating agents (e.g., Selectfluor®) are critical for regioselectivity and yield optimization . Key parameters include:

- Temperature : Higher temperatures (>100°C) may accelerate cyclization but risk decarboxylation.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.

- Purification : Acid-base extraction or column chromatography is recommended to isolate the carboxylic acid moiety .

Q. How can researchers verify the purity and structural integrity of 4,6-Difluoro-1-benzofuran-3-carboxylic acid?

Standard characterization methods include:

Q. What solvent systems are optimal for studying the compound’s solubility and stability?

4,6-Difluoro-1-benzofuran-3-carboxylic acid is sparingly soluble in water but dissolves in polar organic solvents:

- DMSO : Ideal for biological assays but may interfere with reactivity studies.

- Methanol/ethanol : Suitable for crystallization.

- Stability : Store at -20°C under inert atmosphere to prevent hydrolysis of the carboxylic acid group .

Advanced Research Questions

Q. How do the electronic effects of fluorine substituents influence the compound’s reactivity in cross-coupling reactions?

The electron-withdrawing nature of fluorine atoms at positions 4 and 6 alters the electron density of the benzofuran ring, affecting:

Q. What strategies mitigate contradictions in bioactivity data between in vitro and in vivo models?

Discrepancies may arise from poor pharmacokinetic properties (e.g., metabolic instability). To address this:

- Prodrug modification : Esterify the carboxylic acid to improve membrane permeability.

- Metabolite profiling : Use LC-MS to identify degradation products in plasma.

- Species-specific assays : Compare activity in human vs. rodent cytochrome P450 isoforms .

Q. How can computational modeling predict interactions between 4,6-Difluoro-1-benzofuran-3-carboxylic acid and biological targets?

- Docking simulations : Use software like AutoDock Vina to screen against enzymes (e.g., cyclooxygenase-2).

- MD simulations : Assess binding stability over 100+ ns trajectories.

- QSAR models : Correlate substituent effects (e.g., fluorine vs. methyl) with IC values .

Q. What advanced analytical techniques quantify trace impurities in synthesized batches?

Q. Methodological Considerations for Data Reproducibility

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.